molecular formula C13H9FN2OS2 B7476656 7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B7476656
M. Wt: 292.4 g/mol
InChI Key: FNHNGKPIUYBURX-UHFFFAOYSA-N
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Description

7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Properties

IUPAC Name

7-[(2-fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS2/c14-10-3-1-2-4-11(10)19-8-9-7-12(17)16-5-6-18-13(16)15-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHNGKPIUYBURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)SCC2=CC(=O)N3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 2-aminothiazoles with fluorinated alkynoates under transition-metal-free conditions . This one-pot method is efficient and versatile, offering good to excellent yields. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium for further functionalization via Suzuki-Miyaura and Sonogashira cross-coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety protocols for handling fluorinated compounds and thiazoles.

Chemical Reactions Analysis

Types of Reactions

7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Common in heterocyclic chemistry, substitution reactions can introduce different substituents to the thiazolo[3,2-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups like alkyl, aryl, or halogen substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one apart is its specific substitution pattern, which may confer unique biological activities and selectivity towards certain molecular targets. The presence of the fluorophenyl group, in particular, can enhance its lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .

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